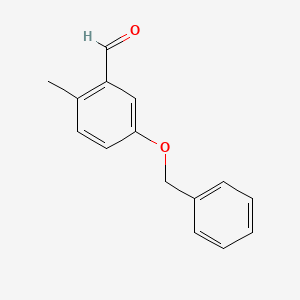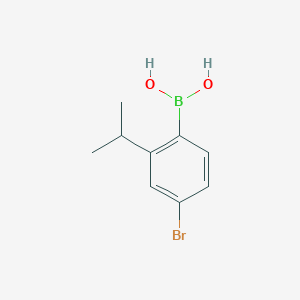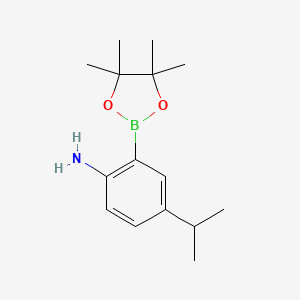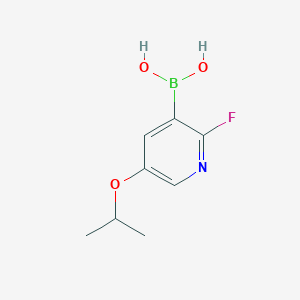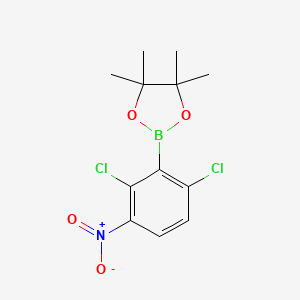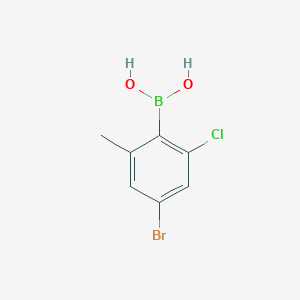
5-Chloro-2-isopropoxypyridine-4-boronic acid
説明
5-Chloro-2-isopropoxypyridine-4-boronic acid is a chemical compound with the CAS Number: 1451391-05-1 . It has a molecular weight of 215.44 . The IUPAC name for this compound is (5-chloro-2-isopropoxypyridin-4-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BClNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 . This code provides a specific representation of the molecule’s structure.It should be stored at a temperature of 2-8°C . The country of origin is CN .
科学的研究の応用
Fluorescence Quenching and Sensing Applications
Boronic acid derivatives, including those similar to 5-Chloro-2-isopropoxypyridine-4-boronic acid, have been studied for their fluorescence quenching properties. This application is essential in the development of fluorescent sensors for detecting biological active substances, which is critical for disease diagnosis and treatment. The interaction of boronic acids with diols or aniline, as explored in the fluorescence quenching studies of boronic acid derivatives, suggests potential applications in creating sensitive and selective sensors for monitoring glucose levels or detecting other bioactive substances in medical diagnostics (Geethanjali et al., 2015).
Chemical Synthesis and Material Science
The synthesis and reactivity of boronic acid derivatives, including halopyridinylboronic acids, have been a subject of interest due to their applications in material science and organic synthesis. These compounds are crucial for Suzuki cross-coupling reactions, a widely used method for creating biaryl compounds, which are essential in developing new materials and pharmaceuticals. The ability of these compounds to undergo Pd-catalyzed coupling with arylhalides opens avenues for generating new pyridine libraries, suggesting a role in the development of novel materials and chemicals (Bouillon et al., 2003).
Biomedical Applications
Boronic acid polymers, by extension, could imply the relevance of boronic acid derivatives in biomedical applications. These polymers have shown promise in HIV treatment, obesity, diabetes, and cancer therapy. The unique reactivity and responsive nature of boronic acid-containing polymers highlight the potential of boronic acid derivatives, like this compound, in developing new biomaterials and therapeutics. This area of research underscores the versatility and significant potential of boronic acid derivatives in medicine and healthcare (Cambre & Sumerlin, 2011).
Safety and Hazards
特性
IUPAC Name |
(5-chloro-2-propan-2-yloxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEIVDNZELQFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5S)-5-(sec-butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B3240968.png)
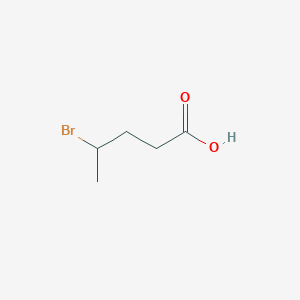
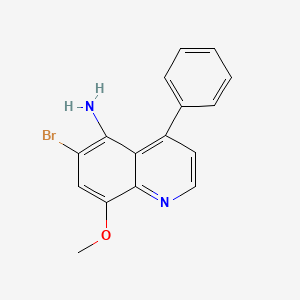
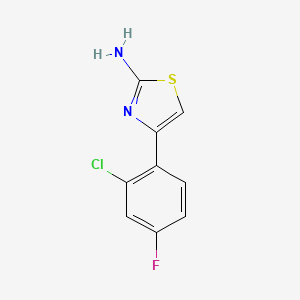
![Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3240988.png)
